(9R,11bR)-4'-[3-[4-[6-(2-aminoethylamino)hexanoyl]phenyl]propanoyl]-3',6',10,11b-tetramethylspiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-one
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Overview
Description
Preparation Methods
Cyclopamine-KAAD is synthesized through a series of chemical reactions starting from Cyclopamine. The synthetic route involves the modification of Cyclopamine to introduce the aminoethyl-aminocaproyl-dihydrocinnamoyl group, resulting in the formation of Cyclopamine-KAAD . The reaction conditions typically involve the use of organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), with the final product being purified through high-performance liquid chromatography (HPLC) to achieve a purity of ≥70% .
Chemical Reactions Analysis
Cyclopamine-KAAD undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in Cyclopamine-KAAD.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents.
Scientific Research Applications
Cyclopamine-KAAD has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the Hedgehog signaling pathway and its role in various chemical processes.
Biology: Employed in developmental biology to investigate the role of Hedgehog signaling in embryonic development and tissue patterning.
Medicine: Explored for its potential in cancer therapeutics, particularly in targeting cancers with dysregulated Hedgehog signaling
Mechanism of Action
Cyclopamine-KAAD exerts its effects by specifically inhibiting the Hedgehog signaling pathway. It binds to the Smoothened (Smo) receptor, promoting its exit from the endoplasmic reticulum and suppressing both Sonic Hedgehog (Shh) induced pathway activity and Smo-induced reporter activity . This inhibition leads to the downregulation of Hedgehog target genes, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Cyclopamine-KAAD is compared with other similar compounds such as:
Cyclopamine: The parent compound from which Cyclopamine-KAAD is derived.
Jervine: Another steroidal alkaloid with similar teratogenic effects but different molecular targets.
Veratramine: A toxic Veratrum alkaloid with different biological activities. Cyclopamine-KAAD is unique due to its higher potency and lower toxicity compared to Cyclopamine, making it a valuable tool in scientific research and potential therapeutic applications
Properties
Molecular Formula |
C44H63N3O4 |
---|---|
Molecular Weight |
698.0 g/mol |
IUPAC Name |
(9R,11bR)-4'-[3-[4-[6-(2-aminoethylamino)hexanoyl]phenyl]propanoyl]-3',6',10,11b-tetramethylspiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-one |
InChI |
InChI=1S/C44H63N3O4/c1-28-24-40-42(47(27-28)41(50)16-11-31-9-12-32(13-10-31)39(49)8-6-5-7-22-46-23-21-45)30(3)44(51-40)20-18-35-36-15-14-33-25-34(48)17-19-43(33,4)38(36)26-37(35)29(44)2/h9-10,12-14,28,30,35-36,38,40,42,46H,5-8,11,15-27,45H2,1-4H3/t28?,30?,35?,36?,38?,40?,42?,43-,44-/m0/s1 |
InChI Key |
UEXHYPKVOFBABD-SKRXPMEISA-N |
Isomeric SMILES |
CC1CC2C(C([C@]3(O2)CCC4C5CC=C6CC(=O)CC[C@@]6(C5CC4=C3C)C)C)N(C1)C(=O)CCC7=CC=C(C=C7)C(=O)CCCCCNCCN |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)C(=O)CCC7=CC=C(C=C7)C(=O)CCCCCNCCN |
Origin of Product |
United States |
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